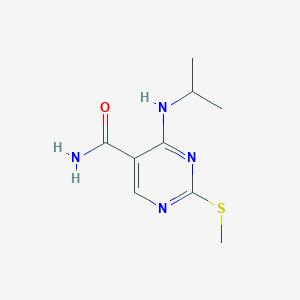










|
REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[C:10]([C:11](O)=[O:12])=[CH:9][N:8]=[C:7]([S:14][CH3:15])[N:6]=1)([CH3:3])[CH3:2].C1C=CC2N(O)N=[N:22]C=2C=1.C(Cl)CCl.[OH-].[NH4+]>C1COCC1.C(#N)C>[CH:1]([NH:4][C:5]1[C:10]([C:11]([NH2:22])=[O:12])=[CH:9][N:8]=[C:7]([S:14][CH3:15])[N:6]=1)([CH3:3])[CH3:2] |f:3.4|
|


|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC1=NC(=NC=C1C(=O)O)SC
|
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
6.9 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
174.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
3.7 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
989 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to gentle reflux for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The remaining residue was diluted with a saturated aqueous sodium bicarbonate solution (5 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate (9 L, and 2 L respectively)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (4 water (4
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC1=NC(=NC=C1C(=O)N)SC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 171.2 g | |
| YIELD: PERCENTYIELD | 95.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |